molecular formula C16H12ClNOS2 B2732009 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide CAS No. 1797085-80-3

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide

Cat. No. B2732009
CAS RN: 1797085-80-3
M. Wt: 333.85
InChI Key: IKPVNCLSNNZGKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiophene derivatives has been observed in the literature . A Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was used . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular formula of “5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide” is C15H12ClNO2S3. The InChI key is GVXCWSFXODFNIV-UHFFFAOYSA-N. The SMILES representation is C1=CC=C (C (=C1)CNS (=O) (=O)C2=CC=C (S2)Cl)C3=CSC=C3.


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Pathways and Characterization : Research has focused on synthesizing novel thiophene derivatives through various chemical reactions, highlighting the versatility of thiophene compounds in synthetic chemistry. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, showcasing the potential for creating diverse thiophene-based structures with significant yields (Tang Li-jua, 2015). Another study involved the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, indicating the complex structural possibilities with thiophene derivatives (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Biological Activities and Applications

Antimicrobial and Antitubercular Activities : Certain thiophene derivatives have been evaluated for their biological activities, including antimicrobial and antitubercular effects. For instance, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of thiophene derivatives in addressing infectious diseases (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020).

properties

IUPAC Name

5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-15-6-5-14(21-15)16(19)18-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPVNCLSNNZGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide

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